molecular formula C13H13ClN2O3S B500409 4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 409357-25-1

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No. B500409
CAS RN: 409357-25-1
M. Wt: 312.77g/mol
InChI Key: NKQYUGKUGXALFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "CMPB" and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of CMPB involves its ability to bind to specific proteins and modulate their activity. In the case of TRPM8, CMPB has been shown to bind to the protein and inhibit its activity, leading to a decrease in pain sensation and an increase in body temperature.
Biochemical and Physiological Effects
CMPB has been shown to have several biochemical and physiological effects in various biological systems. For example, CMPB has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

CMPB has several advantages as a research tool, including its high potency and specificity for certain proteins. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research involving CMPB. These include further studies to understand its mechanism of action, the development of more potent and specific analogs, and the exploration of its potential therapeutic applications in various diseases.
In conclusion, CMPB is a chemical compound that has gained attention in the scientific community for its potential applications in research. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an important tool for studying various biological processes. Further research is needed to fully understand its potential applications in various diseases.

Synthesis Methods

The synthesis of CMPB involves several steps, including the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with pyridine-2-methanol to form the intermediate product. This intermediate product is then reacted with ammonia to form the final product, CMPB.

Scientific Research Applications

CMPB has been used in scientific research as a tool to study the role of certain proteins in various biological processes. For example, CMPB has been used to study the role of the protein TRPM8 in pain sensation and thermoregulation.

properties

IUPAC Name

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQYUGKUGXALFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

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